4-tert-butyl-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with a molecular formula of C18H20N2O4S It is characterized by the presence of a benzamide core, substituted with tert-butyl, methoxy, and nitrophenyl groups, as well as a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole intermediate, followed by the introduction of the methoxy and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under mild conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of the methoxy and nitrophenyl groups can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-(2-METHOXY-5-NITROPHENYL)BENZAMIDE: Lacks the benzothiazole moiety, resulting in different biological activity.
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ANILINE: Substitution of the benzamide group with an aniline group, leading to different chemical properties.
Uniqueness
The unique combination of the tert-butyl, methoxy, nitrophenyl, and benzothiazole groups in 4-TERT-BUTYL-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-26(2,3)18-7-5-16(6-8-18)24(30)27-19-9-11-21-23(14-19)35-25(28-21)34-15-17-13-20(29(31)32)10-12-22(17)33-4/h5-14H,15H2,1-4H3,(H,27,30) |
InChI Key |
OCOYGTZBIFLPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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